1-(4-Bromo-2-chloropyridin-3-yl)ethanol

Description

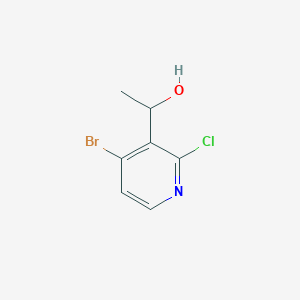

1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a pyridine derivative featuring a hydroxyl-bearing ethyl group (-CH₂CH₂OH) at the 3-position of the pyridine ring, with bromine and chlorine substituents at the 4- and 2-positions, respectively (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .

Properties

CAS No. |

128071-88-5 |

|---|---|

Molecular Formula |

C7H7BrClNO |

Molecular Weight |

236.49 g/mol |

IUPAC Name |

1-(4-bromo-2-chloropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |

InChI Key |

QCXAJXCUQAXHTN-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=CN=C1Cl)Br)O |

Canonical SMILES |

CC(C1=C(C=CN=C1Cl)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Pyridine core : Provides aromaticity and stability.

- Substituents: 4-Bromo: Enhances electrophilic substitution reactivity. 2-Chloro: Influences electronic distribution and steric effects. 3-Ethanol: Introduces a polar hydroxyl group, enabling hydrogen bonding and derivatization.

Comparative Analysis with Structural Analogs

The following compounds are selected for comparison based on substituent positioning, functional groups, and structural similarity:

Functional Group Variation: 1-(4-Bromo-2-chloropyridin-3-yl)ethanone

- Structure: The ketone analog replaces the ethanol group with an acetyl (-COCH₃) moiety.

- Properties: Molecular Weight: 234.48 g/mol (vs. ~236.5 g/mol for the ethanol derivative) . Reactivity: The ketone is more electrophilic, facilitating nucleophilic additions (e.g., Grignard reactions), whereas the ethanol derivative can undergo oxidation (to regenerate the ketone) or participate in ether/ester formation . Applications: Widely used as a precursor for alcohols and amines in medicinal chemistry .

Positional Isomer: 1-(5-Bromo-3-chloropyridin-2-yl)ethanol

- Structure: Bromine and chlorine substituents are shifted to the 5- and 3-positions, respectively, with ethanol at the 2-position.

- Impact of Substituent Positioning: Electronic Effects: The 5-bromo substituent reduces electron density at the 4-position, altering reactivity in cross-coupling reactions compared to the 4-bromo isomer . Steric Effects: The 3-chloro group may hinder access to the 2-ethanol group, reducing derivatization efficiency.

Chain Length Variation: (5-Bromo-2-chloropyridin-3-yl)methanol

- Structure: Features a methanol (-CH₂OH) group instead of ethanol.

- Key Differences: Molecular Weight: Lower (~209.5 g/mol) due to the shorter carbon chain. Lipophilicity: Reduced compared to the ethanol derivative, impacting membrane permeability in biological systems . Synthetic Utility: The methanol group is less sterically demanding, facilitating faster reaction kinetics in substitution reactions .

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.